Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)
Overview
Description
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a phenyl group, and an ethyl ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butoxycarbonyl group (BOC group) to protect the amine functionality. The phenyl group is then introduced through a substitution reaction, and finally, the ethyl ester is formed.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable catalyst.
Formation of Ethyl Ester: The ethyl ester is formed through esterification reactions involving ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC group or reduce other functional groups.
Substitution: The phenyl group can be substituted with other groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like phenyl halides and catalysts such as palladium or copper are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The BOC group protects the amine functionality, allowing selective reactions at other sites. The phenyl group can participate in π-π interactions, and the ethyl ester can undergo hydrolysis to release the active piperidine derivative. These interactions and transformations enable the compound to exert its effects in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate is unique due to the combination of its piperidine ring, phenyl group, and ethyl ester, which confer specific reactivity and properties. The presence of the BOC group provides protection for the amine functionality, allowing selective reactions and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-O-tert-butyl 3-O-ethyl 3-phenylpiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4.C4H4O4/c1-5-23-16(21)19(15-10-7-6-8-11-15)12-9-13-20(14-19)17(22)24-18(2,3)4;5-3(6)1-2-4(7)8/h6-8,10-11H,5,9,12-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMFDBZTRBGRO-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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